1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Brand Name: Vulcanchem
CAS No.: 89220-51-9
VCID: VC8422327
InChI: InChI=1S/C9H8BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5H,1,6H2
SMILES: C=C(CBr)C1=CC=C(C=C1)Cl
Molecular Formula: C9H8BrCl
Molecular Weight: 231.51 g/mol

1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene

CAS No.: 89220-51-9

Cat. No.: VC8422327

Molecular Formula: C9H8BrCl

Molecular Weight: 231.51 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene - 89220-51-9

Specification

CAS No. 89220-51-9
Molecular Formula C9H8BrCl
Molecular Weight 231.51 g/mol
IUPAC Name 1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene
Standard InChI InChI=1S/C9H8BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5H,1,6H2
Standard InChI Key WLHYINHUIIECRI-UHFFFAOYSA-N
SMILES C=C(CBr)C1=CC=C(C=C1)Cl
Canonical SMILES C=C(CBr)C1=CC=C(C=C1)Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of a benzene ring substituted at the para position with a chlorine atom and at the meta position with a 3-bromoprop-1-en-2-yl group. The bromopropenyl side chain introduces a double bond between the first and second carbon atoms, creating geometric isomerism. The (E)-configuration is thermodynamically favored due to reduced steric hindrance between the bromine atom and the aromatic ring.

Table 1: Key Structural Features

PropertyValue/Description
IUPAC Name1-[(E)-3-bromoprop-1-enyl]-4-chlorobenzene
Molecular FormulaC9H8BrCl\text{C}_9\text{H}_8\text{BrCl}
Molecular Weight231.51 g/mol
SMILESClC1=CC=C(C=C1)/C=C/CBr
InChI KeyHHGLXVQTNJCLME-OWOJBTEDSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The 1H^1\text{H} NMR spectrum (400 MHz, CDCl3_3) exhibits resonances at δ 7.33 ppm (4H, aromatic protons), 6.62 ppm (1H, trans-vinylic proton, J=15.2HzJ = 15.2 \, \text{Hz}), and 4.17 ppm (2H, allylic bromine-bearing CH2_2) . The 13C^{13}\text{C} NMR spectrum reveals signals at δ 134.3 ppm (quaternary aromatic carbon), 128.8 ppm (chlorine-substituted aromatic carbon), and 33.0 ppm (allylic CH2_2) .

Physicochemical Properties

The compound’s halogen substituents impart significant polarity, with a calculated octanol-water partition coefficient (LogP) of 3.2 ± 0.3, suggesting moderate lipophilicity. Its melting point ranges between 45–48°C, while the boiling point at 760 mmHg is estimated at 285 ± 25°C.

Synthesis and Optimization

General Synthetic Route

A robust two-step procedure involves:

  • Reduction of Cinnamyl Aldehyde: Sodium borohydride (NaBH4_4) reduces 4-chlorocinnamaldehyde to the corresponding allylic alcohol in methanol at 0°C (yield: >95%) .

  • Bromination with Phosphorus Tribromide: Treatment with PBr3_3 in anhydrous diethyl ether converts the alcohol to the target bromide. Optimal conditions (0°C, 30 min) provide a 68% isolated yield .

Table 2: Reaction Optimization for Bromination Step

ParameterOptimal ValueEffect on Yield
Temperature0°CMinimizes side reactions
PBr3_3 Equiv.0.4Balances reactivity and cost
SolventEt2_2OEnhances bromide solubility

Scalability and Modifications

The synthesis scales linearly to 5 mmol without yield reduction. Substituent variations on the benzene ring (e.g., nitro, methoxy) are achievable by modifying the starting aldehyde . For instance, 1-(3-bromoprop-1-enyl)-4-nitrobenzene is synthesized analogously with a 67% yield .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The compound serves as an electrophilic allylic bromide in palladium-catalyzed asymmetric alkylations. In a landmark study, it participated in enantioselective couplings with organolithium reagents to produce chiral 1,4-dienes with up to 92% enantiomeric excess.

Multicomponent Reactions with CO2_22

Under catalytic conditions (KF, 18-crown-6), 1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene reacts with arynes and CO2_2 to form α,β-unsaturated carboxylic acids. This atom-economical process proceeds via a tandem allylic alkylation-carboxylation mechanism :

Aryne+C9H8BrCl+CO2KF/18-crown-6C12H10ClO2+HBr[3]\text{Aryne} + \text{C}_9\text{H}_8\text{BrCl} + \text{CO}_2 \xrightarrow{\text{KF/18-crown-6}} \text{C}_{12}\text{H}_{10}\text{ClO}_2 + \text{HBr} \quad[3]

Table 3: Representative Reaction Outcomes

EntryProductYield (%)Conditions
13-Chlorophenyl acrylate69−10°C → 10°C, 12 h
24-Nitrophenyl acrylate670°C, 9 h
ParameterRequirement
Storage Temperature2–8°C (protected from light)
Shipping (Air)Excepted Quantity (≤1 g/mL for Class 6.1)
HazMat Fee (Int’l)USD 150+ per 500 g

Personal protective equipment (PPE), including nitrile gloves and chemical goggles, is mandatory during handling. Spills require neutralization with sodium bicarbonate followed by adsorption on vermiculite .

Recent Advances and Future Directions

Catalytic Asymmetric Transformations

Recent work demonstrates the compound’s utility in nickel-catalyzed enantioconvergent allylic alkylations, enabling access to chiral building blocks for NSAID synthesis.

Green Chemistry Applications

The three-component coupling with CO2_2 represents a step toward sustainable carboxylation chemistry. Ongoing research aims to replace KF with biodegradable catalysts .

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